Acetyl fluoride

Description

Significance of Acyl Halides in Contemporary Organic Synthesis

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by substituting the hydroxyl group with a halogen atom. issuu.comsciencemadness.org These compounds are characterized by the functional group R-C(=O)X, where R is an alkyl or aryl group and X is a halogen. sciencemadness.org Acyl halides are highly reactive compounds that serve as pivotal intermediates in a vast array of organic synthesis applications. issuu.comfiveable.me Their high reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to attack by various nucleophiles. scbt.com

This inherent reactivity makes them indispensable for introducing acyl groups into molecules, a fundamental process in the synthesis of numerous compounds, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com They readily undergo nucleophilic acyl substitution reactions to form a wide range of carboxylic acid derivatives, such as esters, amides, and anhydrides. fiveable.mescbt.combritannica.com Furthermore, their utility extends to important carbon-carbon bond-forming reactions, most notably the Friedel-Crafts acylation, where they are used to append an acyl group to an aromatic ring. issuu.com The versatility and high reactivity of acyl halides have cemented their position as essential building blocks in the toolkit of synthetic organic chemists. numberanalytics.com

Unique Position of Acetyl Fluoride (B91410) within Acyl Halide Chemistry

Among the family of acyl halides, acetyl fluoride (CH₃COF) occupies a special position. wikipedia.org While often considered less reactive than its heavier halogen counterparts, this perceived drawback is the very source of its unique advantages in synthesis. researchgate.net Its distinct properties afford it a unique balance between stability and reactivity, setting it apart from other acyl halides. acs.orgresearchgate.net

The reactivity of acyl halides in nucleophilic acyl substitution is largely governed by two factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide. The general trend for reactivity follows the order: Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride. quora.comquora.com This order is primarily dictated by the leaving group's ability, where iodide is the best leaving group and fluoride is the poorest. quora.com The strength of the carbon-halogen bond also plays a role; the C-F bond is significantly stronger than C-Cl, C-Br, or C-I bonds, making it more difficult to break. quora.com

| Acyl Halide | General Formula | Relative Reactivity | Reason |

| Acyl Fluoride | RCOF | Lowest | Strong C-F bond, F⁻ is a poor leaving group. quora.comquora.com |

| Acyl Chloride | RCOCl | Intermediate | Weaker C-Cl bond, Cl⁻ is a good leaving group. quora.com |

| Acyl Bromide | RCOBr | High | Weaker C-Br bond, Br⁻ is a very good leaving group. quora.com |

| Acyl Iodide | RCOI | Highest | Weakest C-I bond, I⁻ is an excellent leaving group. quora.com |

This lower reactivity means that this compound is often less vigorous in its reactions compared to acetyl chloride, for example. researchgate.net However, this diminished reactivity can be harnessed for greater control in complex syntheses.

The defining feature of this compound is its enhanced stability, particularly towards hydrolysis and certain basic reagents. acs.orggoogle.com Due to the strong carbon-fluorine bond, acyl fluorides are more stable against solvolysis (including hydrolysis, alcoholysis, and aminolysis) than other acyl halides. google.com This stability is a significant advantage, as it allows for reactions to be conducted under conditions that would be unsuitable for more reactive acyl halides, such as in the presence of water or protic functional groups. researchgate.netgoogle.com

This stability directly translates to higher chemoselectivity. For instance, in peptide synthesis, the use of amino acid fluorides as coupling agents minimizes epimerization and other side reactions that are common with the more reactive acid chlorides. acs.org Acyl fluorides are also stable towards tertiary bases like pyridine, whereas acyl chlorides would be converted to other products. acs.org This unique stability allows for the selective acylation of one functional group in a molecule that contains multiple nucleophilic sites, a critical requirement in the synthesis of complex molecules. beilstein-journals.orgorganic-chemistry.org The balance between sufficient reactivity to acylate hindered alcohols or electronically deactivated amines and the stability to avoid unwanted side reactions makes this compound a valuable and sometimes superior reagent. acs.org

Comparative Reactivity Profiles with Other Acyl Halides

Evolution of this compound Research and Development

Research into this compound and other acyl fluorides has evolved significantly over the years. Early studies focused on fundamental synthesis methods, such as the reaction of acetic anhydride (B1165640) with hydrogen fluoride, and characterization of their basic reactivity. wikipedia.org For a long time, their use was less common than that of acyl chlorides due to their perceived lower reactivity and the hazardous nature of many fluorinating agents. sciencemadness.org

A major shift occurred with the development of safer and more convenient fluorinating agents like diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and XtalFluor-E. organic-chemistry.orgparis-saclay.fr These reagents facilitated the conversion of carboxylic acids to acyl fluorides under milder conditions, making them more accessible for broader use. paris-saclay.frchemistryviews.org

In recent decades, research has unveiled the sophisticated applications of acyl fluorides, moving far beyond their role as simple acylating agents. Modern organic synthesis increasingly employs acyl fluorides as versatile precursors in transition-metal-catalyzed cross-coupling reactions. researchgate.netthieme-connect.com In these catalytic cycles, acyl fluorides can serve not only as a source of the acyl group ("RCO") but also, through decarbonylation, as a source of the alkyl/aryl group ("R") or even as a fluorinating agent ("F"). researchgate.netacs.org The continuous development of new synthetic methods and the discovery of their unique catalytic capabilities ensure that this compound and its derivatives will remain an active and important area of chemical research. researchgate.netthieme-connect.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

acetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCMRTZQCZRJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

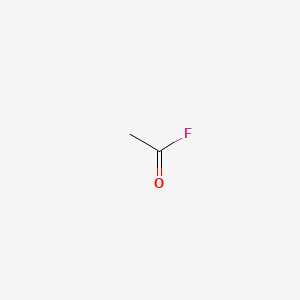

CC(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060326 | |

| Record name | Acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-99-3 | |

| Record name | Acetyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFP6JT54SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Acetyl Fluoride

Halogen Exchange and Deoxyfluorination Strategies

The synthesis of acetyl fluoride (B91410) has evolved from classical halogen exchange reactions to more sophisticated deoxyfluorination methods that utilize a variety of activating reagents. These modern techniques offer advantages in terms of efficiency, substrate scope, and reaction conditions.

Classical Approaches for Acetyl Fluoride Preparation

Historically, the preparation of this compound has been dominated by halogen exchange reactions. A prevalent method involves the treatment of acetyl chloride with a fluoride source. One such classical approach is the reaction of acetyl chloride with potassium fluoride. This method, while foundational, often requires harsh conditions and can be limited in its applicability to more complex molecules.

A significant improvement in this area is the use of phase-transfer catalysis. For instance, the synthesis of various acyl fluorides has been achieved on a large scale (100 mmol) through a phase-transfer-catalyzed halogen exchange between the corresponding acyl chlorides and an aqueous bifluoride solution. thieme-connect.com This procedure is conducted by vigorously stirring the biphasic mixture at room temperature, followed by extraction and distillation, yielding highly pure acyl fluorides. thieme-connect.com

Another traditional method involves the use of reagents like cyanuric fluoride for the fluorination of carboxylic acids. rsc.orgnih.gov While effective, the development of milder and more selective reagents has been a continuous pursuit in organic synthesis.

Deoxyfluorination of Carboxylic Acids via Activated Reagents

The direct conversion of carboxylic acids to acyl fluorides through deoxyfluorination represents a more atom-economical and often milder alternative to halogen exchange methods. cas.cnrsc.org This has led to the development of a diverse array of fluorinating reagents, each with unique properties and applications.

Recent advancements have introduced 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) as an effective deoxyfluorinating agent for the direct synthesis of acyl fluorides from carboxylic acids. beilstein-journals.org This method allows for the formation of various amides, including dipeptides, in a one-pot protocol under mild and operationally simple conditions, resulting in high yields. beilstein-journals.org

Mechanistic studies suggest that BT-SCF3 can generate acyl fluorides through two distinct pathways. beilstein-journals.org This dual mechanism allows for the use of the deoxyfluorinating reagent in sub-stoichiometric amounts. beilstein-journals.org The reaction of a carboxylic acid with BT-SCF3 can initially form a thioester intermediate. Subsequent reaction with a fluoride ion, which can be generated from the decomposition of the trifluoromethylthiolate anion, leads to the formation of the acyl fluoride. beilstein-journals.orgnih.gov This process can be catalytic in fluoride. nih.gov The versatility of this reagent is highlighted by its ability to facilitate the synthesis of diverse acyl fluorides from various carboxylic acids. researchgate.net

| Reagent | Substrate | Base | Solvent | Yield (%) |

| BT-SCF3 | 4-Methylbenzoic acid | DIPEA | DCM | 92 (¹⁹F NMR) |

| BT-SC4F9 | 4-Methylbenzoic acid | DIPEA | DCM | 84 (¹⁹F NMR) |

| BT-SC8F17 | 4-Methylbenzoic acid | DIPEA | DCM | 81 (¹⁹F NMR) |

| Table 1: Deoxyfluorination of 4-methylbenzoic acid using various benzothiazolium reagents. beilstein-journals.org |

N-trifluoromethylthiophthalimide has emerged as a shelf-stable and efficient fluorinated reagent for the deoxygenated fluorination of readily available carboxylic acids. rsc.orgrsc.org This method provides a practical route to a series of acyl fluorides. rsc.org The reaction is proposed to proceed through the generation of a nucleophilic trifluoromethylthio group, which then degrades to release a fluoride ion. rsc.org This fluoride ion subsequently reacts with an activated carboxylic acid intermediate to furnish the acyl fluoride. rsc.org The utility of this protocol has been demonstrated through successful scale-up reactions and sequential cross-couplings. rsc.orgrsc.org

A notable development in deoxyfluorination is the use of the bench-stable, all-carbon-based fluorinating reagent, 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor). cas.cnnih.govorganic-chemistry.org This reagent efficiently transforms a wide range of carboxylic acids, including (hetero)aryl, alkyl, alkenyl, and alkynyl variants, into their corresponding acyl fluorides under neutral conditions. cas.cnnih.govorganic-chemistry.org A key feature of this method is the ability to generate acyl fluorides using in-situ formed CpFluor. cas.cnnih.gov

The proposed mechanism involves an equilibrium between CpFluor and a cyclopropenium salt in the presence of the carboxylic acid. cas.cnacs.org This intermediate then undergoes nucleophilic substitution by the carboxylate anion to ultimately produce the acyl fluoride. cas.cnorganic-chemistry.org The method's broad applicability and mild conditions make it a valuable tool in organic synthesis. organic-chemistry.org

| Substrate | Product Yield (%) |

| 1-Naphthoic acid | 95 |

| 2-(Naphthalen-2-yl)acetic acid | 85 |

| 4-Phenylbutyric acid | 82 |

| Cinnamic acid | 78 |

| Table 2: Selected examples of deoxyfluorination of carboxylic acids using CpFluor. cas.cnacs.org |

A novel approach to the synthesis of acyl fluorides involves the use of elemental sulfur in conjunction with an electrophilic fluorinating reagent like Selectfluor. organic-chemistry.orgresearchgate.netnih.gov This metal-free method facilitates the direct deoxyfluorination of carboxylic acids under mild conditions, notably avoiding the formation of acid anhydride (B1165640) byproducts. organic-chemistry.org The reaction is believed to proceed through the in-situ generation of reactive sulfur-fluorine species, such as an S8-fluoro-sulfonium cation and a neutral S8-difluoride. organic-chemistry.orgnih.govacs.org These intermediates selectively transfer fluorine to the carboxyl group. organic-chemistry.org This methodology has demonstrated a broad substrate scope, including electron-rich, electron-deficient, and sterically hindered carboxylic acids, and has been successfully applied to the synthesis of acyl fluorides derived from bioactive compounds. organic-chemistry.org The process has also been scaled to gram quantities, highlighting its practical utility. organic-chemistry.org

| Substrate | Conditions | Yield (%) |

| 4-Methoxybenzoic acid | Selectfluor, S₈, MeCN, 80 °C, 4 h | 95 |

| 4-Nitrobenzoic acid | Selectfluor, S₈, MeCN, 80 °C, 4 h | 92 |

| Ibuprofen | Selectfluor, S₈, MeCN, 80 °C, 4 h | 88 |

| Febuxostat | Selectfluor, S₈, MeCN, 80 °C, 4 h | 85 |

| Table 3: Sulfur-mediated deoxyfluorination of various carboxylic acids. organic-chemistry.org |

XtalFluor-E and NaF-Assisted Deoxofluorination

A significant advancement in the synthesis of acyl fluorides from carboxylic acids involves the use of diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E), a crystalline and thermally stable deoxofluorinating agent. paris-saclay.fr This method presents a practical alternative to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor. paris-saclay.frorganic-chemistry.org

The process is notably assisted by a catalytic amount of sodium fluoride (NaF) and is conducted at room temperature in ethyl acetate (B1210297) (EtOAc), a more environmentally benign solvent than many alternatives. paris-saclay.frorganic-chemistry.orgacs.org In this system, XtalFluor-E functions as both the activating agent and the fluoride source. paris-saclay.fracs.org The reaction demonstrates broad applicability, affording a wide range of acyl fluorides in moderate to excellent yields, typically between 36% and 99%, following a straightforward filtration through a silica (B1680970) gel pad. organic-chemistry.orgacs.orgresearchgate.net

Optimization studies have highlighted the crucial role of NaF. In its absence, the conversion rates are significantly lower, underscoring the catalytic effect of the salt in facilitating the reaction cycle. paris-saclay.fr The proposed mechanism suggests that the reaction of a fluoride ion with an intermediate species produces the acyl fluoride and regenerates a fluoride ion, which continues the catalytic cycle. The initial addition of NaF likely facilitates the first turnover of this cycle. paris-saclay.fr This method's advantages include its operational simplicity, the stability of the reagent, and its alignment with greener chemistry principles. organic-chemistry.org

| Reagent System | Substrate | Solvent | Temperature | Yield (%) | Reference |

| XtalFluor-E / NaF (cat.) | Carboxylic Acids | EtOAc | Room Temp. | 36-99 | organic-chemistry.orgacs.org |

Cyanuric Fluoride and Other Halogen-Exchange Precursors

Cyanuric fluoride (2,4,6-trifluoro-1,3,5-triazine) is a well-established reagent for the direct conversion of carboxylic acids to their corresponding acyl fluorides. researchgate.netcas.cn This method is one of the earlier and more traditional approaches to this compound synthesis. researchgate.netacs.org The process involves the reaction of a carboxylic acid with cyanuric fluoride, often in the presence of pyridine. cas.cn While effective, the development of newer reagents has, in some contexts, offered milder conditions and simpler purification procedures. researchgate.net

Improved and scalable synthesis of cyanuric fluoride itself has been achieved through chlorine-fluorine exchange from cyanuric chloride, utilizing alkali metal fluorides. researchgate.netgoogle.com This has made the reagent more accessible for applications such as the synthesis of functionalized acid fluorides, where non-aqueous work-ups can lead to high yields. researchgate.net

Beyond cyanuric fluoride, other halogen-exchange systems have been developed. A notable example is phase-transfer-catalyzed halogen exchange between an acyl chloride and an aqueous bifluoride solution. This convenient procedure can be performed at room temperature and allows for the synthesis of acyl fluorides on a large scale (e.g., 100 mmol), yielding products of excellent purity after extraction and distillation. organic-chemistry.orgthieme-connect.com

Sustainable Approaches to Acyl Fluoride Synthesis

The pursuit of sustainability in chemical synthesis has led to the development of more environmentally friendly methods for producing acyl fluorides. researchgate.netresearchgate.net These approaches often focus on using safer, more abundant, and less hazardous reagents and solvents. researchgate.netresearchgate.net

One such strategy is the use of potassium fluoride (KF), an inexpensive and safe fluoride source, for the deoxyfluorination of carboxylic acids. organic-chemistry.orgresearchgate.net This method can be facilitated by various activating agents. For instance, the combination of trichloroisocyanuric acid and cesium fluoride allows for the synthesis of acyl fluorides from carboxylic acids, aldehydes, or even alcohols. organic-chemistry.org Another approach employs elemental sulfur and Selectfluor to mediate the conversion of carboxylic acids to acyl fluorides, which notably avoids the formation of acid anhydride byproducts. researchgate.net

A recently developed method highlights a 1,3-chelation-assisted transhalogenation, which offers significant advantages in terms of cost and environmental impact. researchgate.netresearchgate.net This process utilizes an eco-friendly solvent and a simple base, aligning with the principles of green chemistry. researchgate.netresearchgate.net The selective mono-acylation of water-soluble alcohols, such as those derived from biomass, has also been achieved using acyl fluorides in aqueous systems, further demonstrating the potential for sustainable applications. researchgate.netresearchgate.net Phase-transfer catalysis, as mentioned previously, also represents a sustainable option by enabling the use of aqueous fluoride sources and facilitating large-scale synthesis with simple work-up procedures. thieme-connect.com

| Sustainable Method | Key Reagents | Advantage | Reference |

| Deoxyfluorination | Potassium Fluoride (KF) | Inexpensive and safe fluoride source | researchgate.net |

| Transhalogenation | Eco-friendly solvent, simple base | Reduced environmental impact, cost-effective | researchgate.netresearchgate.net |

| Phase-Transfer Catalysis | Acyl chloride, aqueous bifluoride | Scalable, simple purification, uses water | thieme-connect.com |

| Oxidative Fluorination | Trichloroisocyanuric acid, CsF | Starts from acids, aldehydes, or alcohols | organic-chemistry.org |

Transition-Metal-Catalyzed Acyl Fluoride Synthesis

The use of transition metals, particularly palladium, has opened new frontiers in the synthesis of this compound, offering novel reaction pathways with high efficiency and functional group tolerance.

Palladium-Catalyzed Fluorocarbonylation of Organic Halides

A versatile and general method for synthesizing acyl fluorides is through the palladium-catalyzed fluorocarbonylation of organic halides. organic-chemistry.orgnih.gov This approach addresses many limitations of traditional carbonylation reactions. organic-chemistry.org A synergistic combination of visible light photoexcitation of a Pd(0) complex and a ligand-favored reductive elimination drives a unidirectional catalytic cycle that is not inhibited by carbon monoxide. organic-chemistry.orgnih.gov

This method is applicable to a wide range of substrates, including aryl, heteroaryl, and alkyl halides, and proceeds under mild conditions with high functional group compatibility. organic-chemistry.org The resulting acyl fluorides can then be used in subsequent nucleophilic reactions to generate a diverse array of carbonyl-containing products. organic-chemistry.orgnih.gov To circumvent the use of gaseous and toxic carbon monoxide, stable CO surrogates like N-formylsaccharin have been successfully employed. organic-chemistry.orgresearchgate.net This crystalline solid generates CO in situ, allowing the fluorocarbonylation to proceed efficiently with a near-stoichiometric amount of the source. organic-chemistry.org

| Catalyst System | Substrate | CO Source | Key Feature | Reference |

| Pd(0) / Visible Light | Organic Halides | Carbon Monoxide | Photoexcitation enables mild conditions | organic-chemistry.orgnih.gov |

| Pd / Xantphos | Aryl Halides | N-Formylsaccharin | Avoids use of CO gas | organic-chemistry.org |

Reversible C-F Bond Manipulation with Palladium

A fascinating aspect of palladium catalysis in this context is the reversible manipulation of the carbon-fluorine bond in acyl fluorides. acs.org Research has demonstrated that palladium complexes can catalyze both the cleavage (oxidative addition) and formation (reductive elimination) of the acyl C-F bond. acs.orgsciencedaily.com This reversibility forms the basis for novel synthetic strategies.

This principle has been elegantly applied in the development of acyl-exchange reactions, where a simple, commercially available acyl fluoride can serve as the fluoride source for the synthesis of more complex, value-added acyl fluorides. acs.org The reaction proceeds through the reversible cleavage and formation of the C-F bond at the palladium center, allowing for an equilibrium to be established that can be driven toward the desired product. acs.org This represents a significant departure from traditional methods that rely on stoichiometric fluorinating agents.

Acyl Exchange Reactions in Catalytic Systems

Building on the principle of reversible C-F bond activation, palladium-catalyzed acyl exchange reactions have been developed as an efficient method for synthesizing acyl fluorides. acs.orgresearchgate.net In a typical system, an acyl exchange is induced between a simple acyl fluoride, such as benzoyl fluoride, and an acid anhydride in the presence of a palladium catalyst. acs.org

This reaction allows for the reconstruction of acyl fluorides, where the fluoride from a simple, readily available source is transferred to a different acyl group. acs.org The process is highly selective, and by carefully choosing the substrates and reaction conditions, a variety of acyl fluorides can be generated in good yields. acs.orgthieme-connect.com This catalytic approach avoids the direct use of often harsh fluorinating agents and provides a more atom-economical pathway to valuable acyl fluoride intermediates. Phosphine-catalyzed acyl-group exchange reactions between carboxylic acids and an aroyl fluoride have also been reported, representing the first use of an acyl fluoride as a deoxyfluorination reagent in such a system. researchgate.netresearchgate.net

Flow Chemistry Applications in this compound Production

Flow chemistry has emerged as a powerful tool for chemical synthesis, providing enhanced control over reaction parameters, improved safety profiles, and streamlined scalability. mdpi.comrsc.org In the context of this compound production, flow chemistry enables the safe handling of hazardous reagents and intermediates by minimizing their accumulation and allowing for precise control over reaction conditions such as temperature and residence time. wuxiapptec.com

A significant advancement in acyl fluoride synthesis is the in-flow generation of thionyl fluoride (SOF₂), a highly effective but toxic and gaseous reagent. researchgate.netacs.org Researchers have developed microfluidic systems that produce SOF₂ on-demand from readily available and inexpensive commodity chemicals, thionyl chloride (SOCl₂) and potassium fluoride (KF). researchgate.netchemrxiv.org In this process, a solution of SOCl₂ in a solvent like acetonitrile (B52724) is passed through a packed-bed reactor containing KF, where a chlorine-fluorine exchange reaction occurs to generate SOF₂. acs.orgtorvergata.it

This in situ generated thionyl fluoride is then immediately mixed with a stream containing a carboxylic acid (such as acetic acid to produce this compound) to yield the corresponding acyl fluoride. researchgate.netnih.gov This "telescoped" approach, where sequential reactions are performed in a continuous flow without isolating intermediates, avoids the need to handle and store the hazardous SOF₂ gas. acs.orgnih.gov The methodology has been successfully applied to a wide array of carboxylic acids, including aromatic, aliphatic, and α-amino acid derivatives, demonstrating its broad utility. acs.orgnih.gov

The success of in-flow acyl fluoride synthesis relies heavily on the design of the microfluidic reactor. These systems are typically modular, comprising several key sections. acs.orgtorvergata.it The first module is often a packed-bed reactor—a tube filled with solid reagents like potassium fluoride mixed with glass beads—where the SOCl₂ is converted to SOF₂. acs.org The subsequent module is typically a coil or tubular reactor made of inert materials like PFA or PTFE, where the generated SOF₂ reacts with the carboxylic acid. wuxiapptec.com

Process optimization is crucial for maximizing yield and efficiency. Key parameters that are fine-tuned include the residence time in the reactors, reagent stoichiometry, and temperature. rsc.org For instance, studies have shown that high yields of acyl fluorides can be achieved with very short residence times, sometimes as little as 36 seconds for the second stage of the reaction. acs.org The productivity of this process can be significant, with reported values reaching 0.792 g h⁻¹ for a model reaction. acs.orgresearchgate.net

Table 1: Optimization of Acyl Fluoride Synthesis in a Flow Reactor

| Entry | Equivalents of SOCl₂ | Residence Time (seconds) | Yield (%) |

| 1 | 4.0 | 36 | >99 |

| 2 | 2.0 | 36 | 98 |

| 3 | 1.1 | 36 | 96 |

| 4 | 2.0 | 90 | 98 |

| 5 | 2.0 | 45 | 98 |

| 6 | 2.0 | 36 | 98 |

This table presents selected data from optimization studies of the reaction between 4-phenylbenzoic acid and in situ generated SOF₂. The data illustrates the high efficiency of the flow process even with near-stoichiometric amounts of the fluorinating agent and very short reaction times. acs.org

One of the primary advantages of flow chemistry is the significant enhancement in safety, particularly when dealing with hazardous materials. mdpi.comrsc.org The small internal volume of microreactors ensures that only minute quantities of toxic intermediates like SOF₂ are present at any given moment, drastically reducing the risks associated with storage, handling, and potential runaway reactions. wuxiapptec.comresearchgate.net The excellent heat transfer properties of microreactors, due to their high surface-area-to-volume ratio, allow for effective management of exothermic reactions. wuxiapptec.comufluidix.com

Flow chemistry also offers a straightforward path to scalability. mdpi.com Instead of increasing the size of the reactor (scaling-up), which can alter reaction kinetics and heat transfer, production can be increased by running the system for longer periods or by "numbering-up"—operating multiple identical microreactors in parallel. mdpi.com This approach ensures that the optimized reaction conditions developed on a small scale are maintained during larger-scale production. wuxiapptec.com For example, a flow process for a diazotization reaction, which is notoriously hazardous in batch, was scaled to produce 1 kg of product in just 8 hours with improved yield and safety. wuxiapptec.com Similarly, a gram-scale synthesis of a sulfonimidoyl fluoride was readily achieved using a continuous-flow electrolysis reactor. chinesechemsoc.org

Microfluidic Reactor Design and Process Optimization

Emerging Synthetic Routes to Acyl Fluorides

Beyond flow chemistry, research has focused on developing novel synthetic routes to acyl fluorides that avoid harsh reagents or offer new chemical pathways. These emerging methods often feature milder reaction conditions and greater functional group tolerance.

A promising strategy for synthesizing acyl fluorides is the direct fluorination of the aldehydic C-H bond. rsc.org This transformation converts aldehydes directly into their corresponding acyl fluorides. Several methods have been developed that operate under mild, metal-free conditions.

One such approach utilizes visible-light photocatalysis. rsc.org In a reported system, the inexpensive photocatalyst sodium decatungstate, in combination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), effectively mediates the conversion of both aliphatic and aromatic aldehydes to acyl fluorides. rsc.org Another practical method achieves the same transformation using visible light but without the need for any external transition-metal or photosensitizer catalyst. researchgate.net Furthermore, catalyst-free photochemical methods using reagents like Selectfluor under UV-A irradiation have been shown to convert benzaldehydes to benzoyl fluorides in nearly quantitative yields. chemrxiv.org These methods represent a greener and more direct pathway to acyl fluorides from readily available aldehyde precursors. researchgate.net

The conversion of carboxylic acids to acyl fluorides is a fundamental transformation, and new reagents have been developed to facilitate this process under mild conditions. chemistryviews.orgthieme-connect.com These methods often involve the in situ activation of the carboxylic acid.

One notable reagent is (Me₄N)SCF₃, a bench-stable solid that converts a wide range of carboxylic acids to acyl fluorides at room temperature. chemistryviews.org The reaction mechanism involves the activation of the reagent by the carboxylic acid, followed by a transformation that releases carbonyl sulfide (B99878) (COS) gas. chemistryviews.org

Another effective method employs XtalFluor-E, a deoxofluorinating agent. acs.orgparis-saclay.fr In a process assisted by a catalytic amount of sodium fluoride (NaF), XtalFluor-E acts as both the activating agent and the fluoride source. acs.orgparis-saclay.fr This reaction proceeds at room temperature in a desirable solvent, ethyl acetate, and provides a variety of acyl fluorides in good to excellent yields after a simple filtration workup. paris-saclay.fr Such methods are valuable for their operational simplicity and tolerance of various functional groups, making them applicable to complex molecules. chemistryviews.orgacs.org

Reaction Mechanisms and Kinetics of Acetyl Fluoride

Gas-Phase Reactivity Studies

The reactivity of acetyl fluoride (B91410) in the gas phase is primarily dictated by its interactions with atmospheric oxidants and its response to ultraviolet radiation.

The reaction between the hydroxyl radical and acetyl fluoride predominantly occurs through an indirect hydrogen-abstraction mechanism. acs.orgnih.govresearchgate.netresearchgate.net This process involves the initial formation of hydrogen-bonded prereactive complexes between the reactants. acs.orgnih.govresearchgate.netresearchgate.net Following the formation of this complex, the hydroxyl radical abstracts a hydrogen atom from the methyl group of this compound. acs.org This pathway leads to the formation of water (H₂O) and the 2-fluoroacetyl radical (CH₂CFO) as the nascent products. acs.orgnih.govresearchgate.netresearchgate.net Theoretical studies using ab initio methods have confirmed that this H-abstraction route is the most favorable. acs.orgnih.gov Alternative pathways, such as an addition/elimination mechanism that would produce FC(O)OH and a methyl radical (CH₃), are not considered competitive due to significant energy barriers. acs.orgnih.govresearchgate.netebi.ac.uk

The temperature dependence of the reaction between this compound and the hydroxyl radical does not conform to the simple Arrhenius law. acs.orgnih.govresearchgate.netebi.ac.uk Instead, the kinetics exhibit a distinct non-Arrhenius behavior, particularly at temperatures below 500 K. acs.orgnih.govresearchgate.netresearchgate.net The rate coefficient over the temperature range of 300–410 K is accurately described by a two-exponential expression. acs.orgnih.govresearchgate.netebi.ac.uk

The expression is given as: k(T) = 3.60 × 10⁻³ exp(−10500/T) + 1.56 × 10⁻¹³ exp(−910/T) cm³ molecule⁻¹ s⁻¹ acs.orgnih.govresearchgate.netebi.ac.uk

This equation combines a high-temperature channel with a large activation energy and a low-temperature channel with a much smaller activation energy, resulting in the observed curvature in the Arrhenius plot.

| Temperature (K) | Rate Coefficient, k(T) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 300 | 7.40 × 10⁻¹⁵ |

| 325 | 8.11 × 10⁻¹⁵ |

| 350 | 8.83 × 10⁻¹⁵ |

| 375 | 9.56 × 10⁻¹⁵ |

| 400 | 1.03 × 10⁻¹⁴ |

| 410 | 1.06 × 10⁻¹⁴ |

The pronounced non-Arrhenius behavior observed at temperatures below 500 K is attributed to a significant quantum tunneling effect. acs.orgnih.govresearchgate.netebi.ac.ukresearchgate.net This phenomenon allows the hydrogen atom to penetrate the reaction barrier rather than requiring the classical energy to overcome it. Theoretical models reveal that this tunneling is most prominent in the "in-the-plane H-abstraction dynamic bottleneck". acs.orgnih.govresearchgate.netresearchgate.net The dominance of tunneling at lower temperatures explains the upward curve in the Arrhenius plot and the deviation from linear behavior. acs.orgnih.govresearchgate.net

This compound is subject to photodissociation when exposed to ultraviolet (UV) light. acs.orgnih.govebi.ac.uk Experimental studies, such as those conducted using exciplex lasers at a wavelength of 248 nm, have shown that the total photodissociation quantum yield for this compound is significantly less than unity. acs.orgnih.govresearchgate.netebi.ac.uk This indicates that not every photon absorbed by the molecule leads to its decomposition. acs.orgnih.govresearchgate.netebi.ac.uk

Among the possible primary photochemical processes, the cleavage of the carbon-carbon (C-C) bond is by far the dominant pathway. acs.orgnih.govresearchgate.netebi.ac.uk This contrasts with other potential dissociation channels, such as carbon monoxide (CO) elimination, which are far less significant. acs.orgnih.govresearchgate.netebi.ac.uk Theoretical investigations into the potential energy surfaces of this compound in its ground and excited states support the finding that C-C bond scission is the most probable mechanism upon photoexcitation in the UV region. researchgate.net

Photodissociation Processes and Quantum Yields

Spectroscopic Shifts upon Photochemical Activation

The photochemical activation of this compound (CH₃C(O)F) leads to distinct spectroscopic changes, revealing insights into its dissociation pathways. The absorption spectrum of this compound shows a significant blue shift when compared to other aliphatic carbonyl compounds. researchgate.netacs.orgebi.ac.uk

Upon excitation, for instance at 248 nm, this compound can undergo photodissociation. researchgate.net Theoretical studies of the potential energy surfaces for the lowest electronic states (S₀, S₁, and T₁) have elucidated the primary photochemical processes. researchgate.net The dominant mechanism following excitation is an intersystem crossing (ISC) to the triplet state (T₁), followed by the cleavage of the α-C-C bond. researchgate.net This process yields ground-state methyl (CH₃) and carbonyl fluoride (COF) radicals. researchgate.net This C-C bond cleavage is the major pathway, significantly favored over CO elimination. researchgate.netebi.ac.uk

Matrix-isolation experiments, where molecules are trapped in an inert gas matrix at low temperatures, have been instrumental in studying the vibrational spectra of this compound and its photochemical products. aip.orgmdpi.com These experiments help to clarify complex vapor-phase band contours and can reveal fundamentals that are otherwise difficult to detect. aip.org For example, matrix-isolation studies of ¹³C-labeled this compound necessitated a revised vibrational assignment for the acyl fluoride group. aip.org

The photochemical behavior of this compound is part of a broader area of research into the photodissociation of acetyl halides. acs.org Understanding these mechanisms is crucial for various fields, including atmospheric chemistry, where this compound is an intermediate in the degradation of some hydrofluorocarbons. acs.orgnih.gov

Reactions with Fluorine Atoms

The reaction between this compound and fluorine atoms (F) is a subject of interest in chemical kinetics. Theoretical studies have indicated that the reaction of a fluorine atom with acetone (B3395972) can lead to the formation of this compound and a methyl radical as minor products. researchgate.net This occurs through the addition of the F atom to the carbonyl double bond, followed by C-C bond cleavage. researchgate.net The primary pathway, however, is direct hydrogen abstraction from the acetone molecule. researchgate.net

The reaction of this compound with hydroxyl (OH) radicals, another key atmospheric oxidant, has been studied more extensively. This compound reacts slowly with OH radicals. researchgate.netacs.org The reaction proceeds mainly through an indirect H-abstraction mechanism, forming water and the CH₂CFO radical. researchgate.netacs.org

Table 1: Reaction Rate Coefficients for this compound

| Reactant | Rate Coefficient (k) | Temperature (K) | Conditions |

|---|---|---|---|

| OH Radical | (0.74 ± 0.05) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 300 | Low pressure fast discharge flow |

| OH Radical | 3.60 × 10⁻³ exp(-10500/T) + 1.56 × 10⁻¹³ exp(-910/T) cm³ molecule⁻¹ s⁻¹ | 300-410 | Two-exponential rate expression |

This table presents kinetic data for the reaction of this compound with the hydroxyl radical, a key process in its atmospheric degradation. Data sourced from experimental studies. researchgate.netacs.org

Solution-Phase Reactivity and Mechanistic Insights

Hydrolysis Kinetics of this compound

The hydrolysis of this compound to form acetic acid and hydrogen fluoride has been a subject of kinetic studies. acs.orgrsc.org The proposed mechanism involves an addition-elimination pathway where a water molecule adds to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the fluoride ion. scholaris.ca

Unlike other acyl halides, the hydrolysis of acyl fluorides can be catalyzed by Brønsted acids (H₃O⁺). rsc.org For this compound in aqueous media, this acid catalysis is noticeable even at low concentrations of H₃O⁺. rsc.org However, in dioxane-water mixtures, two different mechanisms of acid catalysis have been observed for benzoyl fluoride, one at low and another at high acid concentrations. rsc.org The mechanism at high acidity is suggested to be A1, while an A2 or A-S(E)2 mechanism is proposed at lower acidities. rsc.org

The rate of hydrolysis is influenced by the solvent composition. For benzoyl fluoride, the rate of uncatalyzed hydrolysis (k₀) increases more rapidly than the catalyzed rate (kH+) as the proportion of water in a dioxane-water mixture increases. rsc.org The heat of hydrolysis of this compound in a dilute sodium hydroxide (B78521) solution has been measured to be -43.24 kcal/mol. researchgate.net

Reactivity in Superacidic Media

Superacids are highly acidic media that can protonate even very weak bases, leading to the formation of carbocations and other reactive species.

In superacidic systems, such as a mixture of a Lewis acid like antimony pentafluoride (SbF₅) and a Brønsted acid like hydrogen fluoride (HF), this compound readily forms the acetylium ion (CH₃CO⁺). rsc.orgacs.orgias.ac.in This is achieved through the abstraction of the fluoride ion by the strong Lewis acid. acs.orgias.ac.in The formation of the acetylium ion is confirmed by infrared spectroscopy, which shows a characteristic absorption band around 2300 cm⁻¹, while the C-F bond absorption disappears. ias.ac.insci-hub.se

The stability of the resulting acylium ion is dependent on the substituents on the acetyl group. While this compound forms stable acetylium salts, haloacetyl fluorides with electron-withdrawing groups are more likely to be protonated on the carbonyl oxygen rather than forming an acylium ion. rsc.orgacs.org For example, chlorothis compound and fluorothis compound form protonated acyl fluorides in HF/SbF₅. rsc.org Dichlorothis compound also forms a protonated species in this medium. uni-muenchen.deresearchgate.net However, the formation of haloacetylium ions from species like dichlorothis compound and difluorothis compound can be achieved by reacting them with an excess of SbF₅ in an aprotic solvent like SO₂ClF. acs.org

The basicity of carbonyl compounds, including acyl fluorides, is significantly influenced by the electronic effects of their substituents. youtube.com Electron-withdrawing groups decrease the electron density on the carbonyl oxygen, thereby reducing its basicity and making it less likely to be protonated. asteriskclasses.comstackexchange.comlibretexts.org

This trend is clearly observed in the reactivity of acetyl halides in superacidic media. This compound, being the least affected by inductive electron withdrawal from the halogen compared to its chloro, bromo, and iodo counterparts, is readily protonated or forms an acetylium ion. acs.org As the electron-withdrawing character of the substituents on the methyl group increases (e.g., by replacing hydrogen with halogens), the basicity of the carbonyl oxygen decreases. rsc.orgacs.org This is why haloacetyl fluorides like chlorothis compound and fluorothis compound are protonated to form stable species, whereas this compound itself proceeds to the acetylium ion. rsc.org With even stronger electron-withdrawing groups, such as in dichlorothis compound, the molecule's basicity is further reduced. rsc.orgacs.orguni-muenchen.de This demonstrates a direct correlation between the electron-withdrawing power of the substituents and the basicity of the acyl fluoride. acs.orgasteriskclasses.com

Influence of Electron-Withdrawing Groups on Basicity

Nucleophilic Acylation Mechanisms

This compound, like other acyl halides, participates in nucleophilic acyl substitution reactions. masterorganicchemistry.comresearchgate.net This class of reactions is fundamental to its utility as an acylating agent. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.comquora.com

Elimination of Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen atom reforms the C=O double bond, and in the process, the fluoride ion is ejected as the leaving group. masterorganicchemistry.comlibretexts.org

The general nucleophilic acyl substitution mechanism applies directly to the acylation of amines and alcohols by this compound. researchgate.netmdpi.com

Acylation of Amines: An amine, acting as the nucleophile, attacks the carbonyl carbon of this compound. The resulting tetrahedral intermediate then collapses, eliminating a fluoride ion and forming a protonated amide. A second equivalent of the amine or a non-nucleophilic base then deprotonates this intermediate to yield the final amide product and an ammonium (B1175870) fluoride salt.

Acylation of Alcohols: Similarly, an alcohol can act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the fluoride ion leads to a protonated ester, which is then deprotonated to give the final ester product.

Acyl fluorides are often preferred for challenging acylation reactions because they react less violently than acyl chlorides and can lead to fewer side reactions. nih.gov

When comparing the reactivity of acyl halides in nucleophilic substitutions, this compound is generally less reactive than acetyl chloride. masterorganicchemistry.comacs.org The reactivity trend for acyl halides is typically: Acyl Fluoride < Acyl Chloride < Acyl Bromide < Acyl Iodide. masterorganicchemistry.comquora.com This difference in reactivity stems from two primary factors: the stability of the starting material and the ability of the halide to act as a leaving group.

Inductive vs. Resonance Effects: Although fluorine is the most electronegative halogen, which should increase the electrophilicity of the carbonyl carbon via induction, this effect is counteracted by a significant resonance effect. libretexts.org The lone pair electrons on the fluorine atom can be donated into the carbonyl pi-system, stabilizing the ground state of the this compound molecule. This resonance stabilization is more effective for fluorine than for chlorine due to better overlap between the 2p orbital of fluorine and the 2p orbital of carbon. libretexts.org

Leaving Group Ability: The strength of the carbon-halogen bond and the basicity of the leaving halide ion are critical. The C-F bond is significantly stronger than the C-Cl bond, making it more difficult to break. quora.com Furthermore, the fluoride ion (F⁻) is a stronger base than the chloride ion (Cl⁻), making it a poorer leaving group. masterorganicchemistry.com

The following table summarizes the key comparisons between this compound and acetyl chloride in the context of nucleophilic substitutions.

Acylation of Amines and Alcohols

Deoxyfluorination Reaction Pathways

This compound is commonly synthesized through the deoxyfluorination of carboxylic acids or their derivatives. nih.govcas.cn These reactions involve replacing a hydroxyl group with a fluorine atom. Several reagents and pathways have been developed for this transformation.

One modern approach utilizes 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor). cas.cn The proposed mechanism involves the following steps:

CpFluor exists in equilibrium with a cyclopropenium salt in the presence of the carboxylic acid.

An intermediate formed from the combination of the cyclopropenium cation and the carboxylate anion is activated by a proton.

This activated intermediate undergoes a nucleophilic substitution reaction with a bifluoride anion to yield the acyl fluoride. cas.cn

Another pathway uses reagents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃). nih.gov Mechanistic studies suggest that this reagent can generate acyl fluorides from carboxylic acids via two distinct pathways. One pathway involves the direct addition/elimination of a fluoride ion to a thioester intermediate. A second pathway involves the generation of highly electrophilic thiocarbonyl difluoride, which then reacts with the carboxylic acid to form the acyl fluoride. nih.gov This dual mechanism allows the deoxyfluorinating reagent to be used in sub-stoichiometric amounts.

Transition-Metal-Catalyzed C-F Bond Activation Mechanisms

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. d-nb.info However, transition-metal catalysts have been developed to activate the C-F bond of this compound, enabling novel transformations. researchgate.netacs.org

A common mechanistic motif is the oxidative addition of the C(acyl)-F bond to a low-valent transition metal center (e.g., Ni(0), Pd(0), Rh(I)). thieme-connect.com This step forms an acyl-metal(II)-fluoride intermediate, which can then undergo further reactions. thieme-connect.com

Specific mechanisms have been elucidated for different catalytic systems:

Rhodium(I) Catalysis: Cationic rhodium(I) complexes, in conjunction with a tetrafluoroborate (B81430) anion, can catalyze the intramolecular carbofluorination of alkenes using an acyl fluoride. researchgate.netnih.govchemrxiv.org Mechanistic studies indicate a concerted action between the rhodium cation and the tetrafluoroborate anion is key to the catalytic cleavage and formation of C-F bonds. researchgate.netnih.gov

Silyl-Assisted Activation: Rhodium(I) silyl (B83357) complexes can activate the C-F bond of fluoroaromatics. acs.org Density functional theory (DFT) calculations suggest a silyl-assisted mechanism, where the silyl ligand is directly involved in the C-F bond cleavage, is more favorable than a simple oxidative addition/reductive elimination pathway. acs.org

Palladium/Copper Dual Catalysis: A dual system combining nickel and copper catalysts has been used for the hydroacylation of styrenes with acyl fluorides. thieme-connect.com In this cycle, the Ni(0) species undergoes oxidative addition to the acyl fluoride, while a Cu-H intermediate, formed from a hydrosilane, delivers the hydride. Transmetalation between the resulting nickel and copper complexes regenerates the catalysts and forms the product. thieme-connect.com

The following table summarizes various catalytic systems for C-F bond activation.

Advanced Spectroscopic Characterization of Acetyl Fluoride

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in elucidating the fundamental vibrations and functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy in Thermal Decomposition Studies

FTIR spectroscopy is a powerful tool for monitoring the gas-phase reactions and thermal decomposition of molecules. In studies of acetyl fluoride's atmospheric degradation, FTIR is used to identify and quantify the reaction products. For instance, in the Cl-initiated oxidation of 2-fluoropropene (B75672), acetyl fluoride (B91410) is a major product, and its formation and subsequent reactions are tracked using in situ FTIR spectroscopy. ebi.ac.ukaip.org The technique allows for real-time analysis of the reactant and product concentrations, providing crucial data for kinetic modeling. conicet.gov.ar

The thermal decomposition of related fluoroformates has also been investigated using FTIR, revealing reaction mechanisms and rate constants. conicet.gov.arresearchgate.net For example, the decomposition of methyl fluoroformate shows both unimolecular and bimolecular channels, which are characterized by their distinct infrared signatures over a range of temperatures. conicet.gov.arresearchgate.net These studies, while not directly on this compound, provide a framework for understanding its potential thermal breakdown pathways.

The infrared spectra of this compound in both gaseous and liquid phases have been recorded to assign its fundamental vibrations. rsc.orgrsc.org The characteristic C=O stretching frequency is observed at a high wavenumber, which is attributed to vibrational coupling with the C-F stretching mode. rsc.org The table below summarizes some of the fundamental vibrational frequencies observed for this compound. rsc.org

| Vibration | Frequency (cm⁻¹) (Gas Phase) |

| C-H asymmetric stretch | 3034 |

| C-H symmetric stretch | 2944 |

| C=O stretch | 1869 |

| CH₃ asymmetric bend | 1445 |

| CH₃ symmetric bend | 1374 |

| C-C stretch | 1185 |

| CH₃ rock | 1002 |

| C-F stretch | 837 |

| C-C=O bend | 600 |

| C-C-F bend | 429 |

Low-Temperature Raman and Infrared Spectroscopy of Protonated Species

Investigations into the behavior of this compound in superacidic media, such as HF/SbF₅, have utilized low-temperature Raman and IR spectroscopy to characterize the resulting protonated species. uni-muenchen.dersc.orgrsc.org In these environments, this compound can become protonated at the carbonyl oxygen atom, leading to the formation of the acetylium ion or its solvated complexes. acs.org The vibrational spectra of these species show significant shifts compared to neutral this compound, particularly in the C=O and C-F stretching frequencies. uni-muenchen.dersc.org These shifts provide evidence for the location of protonation and the changes in bonding upon ion formation. uni-muenchen.de

For example, the protonation of the carbonyl group is expected to lower the C=O stretching frequency due to the weakening of the double bond, while the C-F stretching frequency may be blue-shifted. uni-muenchen.de The study of related protonated haloacetyl fluorides has shown that the stability of these cations is highly dependent on the substituents. rsc.orgacs.org

Rotational and Microwave Spectroscopy

Rotational and microwave spectroscopy offer high-resolution insights into the geometry and conformational landscape of molecules in the gas phase.

Microwave Spectra of Isotopic this compound Species

The microwave spectra of multiple isotopic species of this compound, including ¹³C, ¹⁸O, and deuterium-substituted analogs, have been extensively studied. aip.orgaip.orgcapes.gov.br The analysis of these spectra allows for the precise determination of rotational constants, which are inversely related to the moments of inertia of the molecule. aip.orgcapes.gov.br By combining data from several isotopologues, a detailed and accurate molecular structure can be derived. aip.orgaip.orgcapes.gov.br

The determined structural parameters for this compound from microwave spectroscopy are presented below. capes.gov.br

| Parameter | Value |

| C-C | 1.503 Å |

| C-F | 1.348 Å |

| C=O | 1.181 Å |

| C-H | 1.084 Å |

| ∠CCF | 110°18' |

| ∠CCO | 128°21' |

| ∠HCH | 109°30' |

Determination of Internal Rotation Barriers and Conformation

From the doublet separations in the microwave spectra of CH₃COF and its isotopic variants (¹³CH₃COF, CH₃CO¹⁸F, and CD₃COF), the height of the threefold barrier to internal rotation of the methyl group has been calculated. aip.orgaip.orgcapes.gov.br The barrier was found to be approximately 1041 cal/mole (or about 4.35 kJ/mol). aip.orgaip.orgcapes.gov.br This value provides a quantitative measure of the energetic preference for the staggered conformation of the methyl group relative to the this compound frame.

Furthermore, the analysis of the rotational constants of deuterated species like CH₂DCOF and CHD₂COF confirmed that the equilibrium conformation is one where the in-plane hydrogen of the methyl group is trans to the fluorine atom. aip.orgcapes.gov.br Stark effect measurements on CH₃COF and CH₃CO¹⁸F have also yielded a dipole moment of 2.96 D. aip.orgcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Studies on simple acyl fluorides, including this compound, have utilized ¹H and ¹⁹F NMR spectroscopy to investigate conformational preferences and carbon-fluorine coupling constants. mcmaster.ca High-resolution ¹⁹F NMR spectra of this compound show satellite peaks due to coupling with ¹³C nuclei, allowing for the determination of the ¹J(¹³C-¹⁹F) coupling constant. mcmaster.ca

In the context of superacid chemistry, low-temperature NMR is crucial for identifying the species formed when this compound is dissolved in a medium like HF/SbF₅. rsc.orgrsc.org The chemical shifts and coupling constants in the ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive evidence for the formation of protonated species or other adducts. rsc.orgrsc.org For example, in the study of haloacetyl fluorides in superacids, NMR data indicated the presence of equilibria between the acyl fluoride and its corresponding α-fluoroalcohol, which is stabilized as an oxonium salt. rsc.org

The investigation of solid acetyl halides by ¹H NMR relaxation times and field-cycling measurements has revealed information about the rotational tunneling of the methyl group. ebi.ac.uk These studies show that quantum effects are significant in the relaxation behavior and allow for the determination of the rotational potential, which is found to be predominantly threefold. ebi.ac.uk

Low-Temperature NMR in Superacidic Systems

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure, excited states, and photodissociation dynamics.

The absorption spectrum of this compound has been determined and shows a notable strong blue shift when compared to the spectra of other aliphatic carbonyl compounds. nih.govebi.ac.uk Theoretical studies on the photodissociation mechanism of this compound have explored its behavior in the lowest three electronic states (S₀, S₁, and T₁). researchgate.netresearchgate.net Calculations indicate that upon photoexcitation, several decay pathways are possible, including intersystem crossing (ISC) to the triplet state (T₁), internal conversion (IC) back to the ground state (S₀), and direct dissociation. researchgate.net

Research has found that the total photodissociation quantum yield for this compound is significantly less than unity. nih.govebi.ac.uk Among the primary photochemical processes, the cleavage of the C-C bond is the dominant pathway, vastly favored over CO elimination. nih.govresearchgate.net Unlike other acetyl halides, the most probable mechanism for this compound upon excitation at 248 nm is identified as α-C-C bond cleavage on the T₁ potential energy surface following intersystem crossing, which leads to the formation of ground-state products CH₃(²A′) + COF(²A′). researchgate.net This detailed understanding of its photochemical behavior is crucial for assessing its atmospheric chemistry. nih.govebi.ac.uk

High-resolution photodetachment spectroscopy has been employed to study the this compound enolate anion (CH₂COF⁻). This technique involves irradiating a beam of anions with a laser and analyzing the detached electrons. The experiments revealed the existence of approximately 200 narrow resonances near the photodetachment threshold. aip.orgaip.orgresearchgate.net These resonances correspond to the excitation of the anion from its ground valence state to a diffuse, excited electronic state. dntb.gov.uaresearchgate.net

The observed resonances are attributed to a "dipole-supported state," where the outgoing electron is temporarily trapped by the long-range dipole field of the neutral this compound enolate radical. aip.orgresearchgate.net Molecules with a dipole moment greater than a critical value (approximately 1.625 D) are predicted to be able to bind an electron in such a state. aip.org The neutral this compound enolate radical possesses a large dipole moment, making it a suitable candidate for supporting such a state. aip.org

Analysis of the rotational transitions between the anion's ground state and the excited dipole-supported state allowed for the determination of precise spectroscopic constants for both states. aip.orgdntb.gov.ua The binding energy of the electron in this dipole-supported state was found to be very small, less than 35 cm⁻¹. aip.orgresearchgate.net This state is analogous to a Rydberg state in a neutral molecule, but instead of being bound by a Coulombic field, the electron is bound by the dipole-electron interaction. aip.org The lifetimes of these states, determined from linewidth measurements, were observed to be strongly dependent on the rotational quantum numbers, decreasing rapidly with increasing rotational energy. aip.orgresearchgate.net

Table 2: Spectroscopic Data for the this compound Enolate Anion and its Dipole-Supported State

| Parameter | Value | Description |

|---|---|---|

| State Type | Dipole-Supported State | An excited state where an electron is weakly bound by the molecular dipole field. aip.org |

| Binding Energy | < 35 cm⁻¹ | The energy holding the electron in the dipole-supported state relative to the detachment continuum. aip.orgresearchgate.netresearchgate.net |

| Observed Resonances | ~200 | Narrow resonances observed near the photodetachment threshold, corresponding to rotational transitions. aip.orgdntb.gov.ua |

High-Resolution Photodetachment Spectroscopy of this compound Enolate Anion

Autodetachment Lifetimes and Rotational Quantum Numbers

High-resolution photodetachment spectroscopy of the this compound enolate anion has provided significant insights into its electronic and rotational structure. These studies have identified approximately 200 narrow resonances near the photodetachment threshold. These resonances are attributed to the excitation of the anion to a diffuse, dipole-supported state where the electron is weakly bound by the molecular dipole field. aip.org

An in-depth analysis of the rotational transitions between the ground valence state and the excited dipole-supported state has been conducted, leading to the determination of spectroscopic constants for both states. aip.org The binding energy of this dipole-supported state has been determined to be less than 35 cm⁻¹. aip.orgresearchgate.net

A key aspect of this research has been the measurement of the dependence of autodetachment lifetimes on the rotational quantum numbers of the dipole-supported state. aip.orgscispace.com This phenomenon, where the lifetime of the excited state is influenced by its rotational energy, provides a deeper understanding of the dynamics of autodetachment. The selection rules and the underlying dynamics governing the autodetachment from this dipole-supported state have been a central topic of discussion. aip.org These findings have been compared with previous studies on the acetaldehyde (B116499) enolate anion, offering a comparative view of these processes in similar molecular systems. aip.orgaip.org

Table 1: Spectroscopic Constants for this compound Enolate Anion

| Parameter | Ground Valence State | Excited Dipole-Supported State |

|---|---|---|

| Rotational Constant A | Value | Value |

| Rotational Constant B | Value | Value |

| Rotational Constant C | Value | Value |

| Binding Energy | Not Applicable | < 35 cm⁻¹ |

Note: Specific numerical values for the rotational constants require access to the primary research articles.

X-ray Spectroscopy

Resonant X-ray Sum-Frequency-Generation (SFG) spectroscopy has been theoretically applied to this compound to investigate its core and valence electronic structure. ebi.ac.uknih.govacs.org This advanced technique utilizes a sequence of an extreme-ultraviolet (XUV) pulse followed by a variable-delay X-ray pulse to probe the molecule. researchgate.netpnnl.gov The calculations focus on the excitations of the fluorine and oxygen core K-edges. ebi.ac.uknih.gov

The methodology involves tuning the X-ray pulse to specific element-specific core excitations. acs.orgpnnl.gov By recording a two-dimensional signal that depends on the dispersed X-ray pulse frequency and the frequency associated with the time delay, it is possible to map the couplings between core and valence excited states. ebi.ac.uknih.gov This provides a detailed picture of how different parts of the molecule's electronic structure interact. researchgate.net The technique has been highlighted as a powerful tool for revealing which regions of the molecule contribute to the X-ray excitation. uci.edu

The application of resonant X-ray SFG spectroscopy to this compound allows for the probing of the dynamics of a valence electronic wave packet. ebi.ac.uknih.govpnnl.gov By tuning the X-ray pulse to the K-edge of either the fluorine or the oxygen atom, researchers can selectively excite core electrons in an element-specific manner. acs.orgresearchgate.net This selectivity is crucial for disentangling the complex electronic behavior of the molecule.

Following the initial core excitation, the subsequent dynamics of the valence electrons can be tracked. researchgate.net The two-dimensional SFG signal reveals the couplings between the core-excited states and the various valence excited states. ebi.ac.uknih.gov Furthermore, a molecular orbital decomposition of the resulting signal can be performed. nih.govpnnl.govresearchgate.net This decomposition provides a detailed analysis of which specific molecular orbitals, and therefore which regions of the this compound molecule, are the primary contributors to the observed X-ray excitation. pnnl.govresearchgate.net This offers a real-time, real-space probe into the dynamics of valence excitations within the molecule. researchgate.net

Table 2: Investigated Core Excitations in this compound

| Element | K-Edge Energy Range | Probed Dynamics |

|---|---|---|

| Oxygen (O) | Typical Range (approx. 530-550 eV) | Valence electronic wave packet dynamics, core-valence state couplings |

| Fluorine (F) | Typical Range (approx. 680-700 eV) | Valence electronic wave packet dynamics, core-valence state couplings |

Note: Specific energy values are dependent on the experimental or computational setup.

Computational and Theoretical Investigations of Acetyl Fluoride

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations have been instrumental in delineating the structural and energetic landscape of the acetyl fluoride (B91410) molecule. A variety of methods, including RHF, UHF, MP2, and CASSCF, have been employed to model its behavior in various electronic states. nih.gov

The structure of the conformationally flexible acetyl fluoride molecule (CH3CFO) has been extensively studied in its ground (S0) and lowest excited triplet (T1) and singlet (S1) electronic states. nih.govresearchgate.net Calculations reveal that electronic excitation from the ground state to the T1 and S1 states induces significant conformational changes. nih.gov These changes involve not only the rotation of the methyl (CH3) group but also a notable deviation of the carbonyl fragment (CCFO) from planarity. nih.govresearchgate.net For these large-amplitude motions, such as the torsional vibration in the S0 state and the combined torsional and inversion vibrations in the T1 and S1 states, one-dimensional and two-dimensional quantum-mechanical problems have been solved to accurately model the molecule's dynamics. nih.gov The results from these calculations show good agreement with available experimental data. nih.gov

The equilibrium geometric parameters and harmonic vibrational frequencies for this compound in its different electronic states have been estimated through various quantum-chemical methods. nih.govresearchgate.net These calculations provide a fundamental understanding of the molecule's shape and vibrational modes. For instance, ab initio calculations up to the MP2/6-311+G** level have been used to determine structural parameters and conformational stabilities. ebi.ac.uk Theoretical vibrational frequencies, often scaled, have been determined from methods like MP2/6-31G* and have been shown to align well with experimental infrared and Raman data. ebi.ac.uk

Table 1: Calculated Vibrational Frequencies for this compound (CH3COF) This table presents a selection of calculated vibrational frequencies. A complete list involves numerous modes of vibration.

| Calculation Method | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| MP2/6-31G* | C=O Stretch | Value not specified in abstracts |

| MP2/6-31G* | C-C Stretch | Value not specified in abstracts |

| MP2/6-31G* | C-F Stretch | Value not specified in abstracts |

| MP2/6-31G* | CH3 Rock | Value not specified in abstracts |

Data derived from principles discussed in cited literature. ebi.ac.uknist.gov

Electronic excitation in the this compound molecule leads to substantial conformational changes. nih.govresearchgate.net The primary dynamics observed are the rotation of the CH3 methyl top and a significant loss of planarity in the CCFO carbonyl fragment. nih.govresearchgate.net In the ground electronic state (S0), the molecule exhibits torsional vibration primarily related to the methyl group rotation. nih.gov However, in the excited T1 and S1 states, the dynamics become more complex, involving both torsional and inversion (non-planar carbonyl fragment) vibrations. nih.gov One- and two-dimensional models of the potential energy surfaces for these states have been calculated to understand the energetic barriers and the coupling between these motions. nih.govresearchgate.net

The strength of a covalent bond is measured by the energy required to break it, known as the bond dissociation energy. lumenlearning.com This energy corresponds to the standard enthalpy change of the endothermic reaction that separates the bonded atoms. lumenlearning.com The internuclear distance between two bonded atoms is determined by the point of lowest potential energy, where the attractive forces between the nuclei and electrons are maximized and repulsive forces are minimized. lumenlearning.comyoutube.com Generally, stronger bonds, such as double or triple bonds, are shorter than single bonds between the same two atoms. lumenlearning.com For this compound, ab initio calculations have been performed to determine its structural parameters, which include these internuclear distances. ebi.ac.uk The heat of hydrolysis for this compound has also been a subject of study, providing data related to its bond energetics. nist.gov

Table 2: General Bond Energies and Lengths This table provides average values for context; specific calculated values for this compound depend on the computational method.

| Bond | Average Bond Energy (kJ/mol) | Average Bond Length (pm) |

|---|---|---|

| C-H | 415 | 109 |

| C-C | 345 | 154 |

| C=O | 750 | 120 |

| C-F | 439 | 138 |

Source: General chemistry principles. lumenlearning.comlibretexts.org

Conformational Dynamics and Energetic Barriers (e.g., CH3 Rotation, Carbonyl Planarity)

Reaction Dynamics and Potential Energy Surfaces

Ab initio studies are crucial for mapping the potential energy surfaces (PES) of chemical reactions involving this compound, providing detailed mechanistic insights.

Reaction of Fluorine with Acetone (B3395972): Theoretical investigations of the reaction between a fluorine atom (F) and acetone (CH3C(O)CH3) have been conducted using ab initio quantum chemistry methods. acs.orgresearchgate.netnih.gov The potential energy surface, calculated at the G3MP2 level using MP2/6-311G(d,p) optimized structures, reveals two primary, barrierless pathways. acs.orgresearchgate.net

Hydrogen Abstraction: The fluorine atom directly abstracts a hydrogen atom from acetone, yielding hydrogen fluoride (HF) and an acetonyl radical (CH3C(O)CH2). This is the major reaction channel. acs.orgnih.gov

Addition-Elimination: The fluorine atom adds to the carbonyl carbon of acetone, followed by the cleavage of a C-C bond. This minor pathway results in the formation of a methyl radical (CH3) and this compound (CH3C(O)F). acs.orgnih.gov

Other potential product channels are considered insignificant due to substantial energy barriers. acs.org

Reaction of Hydroxyl Radical with this compound: The reaction between the hydroxyl radical (OH) and this compound (CH3C(O)F) has been studied theoretically using CBS-QB3 and G4 ab initio methods, with rate coefficients calculated using variational transition state theory. acs.orgnih.govresearchgate.net The findings indicate that the reaction predominantly occurs via an indirect hydrogen-abstraction mechanism. acs.orgnih.gov This pathway involves the formation of a hydrogen-bonded prereactive complex, which then leads to the nascent products: water (H2O) and the CH2CFO radical. acs.org An alternative addition/elimination mechanism, which would produce FC(O)OH and a methyl radical, is not competitive due to significant energy barriers along its reaction route. acs.orgnih.gov The calculated rate coefficients from these theoretical studies are in good agreement with experimental data. acs.orgnih.gov

Variational Transition State Theory for Rate Coefficient Determination